molecular formula C12H14BrNO2 B13112290 (3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13112290
M. Wt: 284.15 g/mol
InChI Key: MTPGTGKQVPJNAH-VHSXEESVSA-N
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Description

Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring substituted with a bromophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Esterification: The carboxylate group can be esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl(3S,4R)-4-(2-iodophenyl)pyrrolidine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m0/s1

InChI Key

MTPGTGKQVPJNAH-VHSXEESVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2Br

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

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